2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid
Description
“2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid” is a multifunctional organic compound characterized by a central tertiary amine group. The molecule features:
- A carboxymethyl group (-CH₂COOH) attached to the nitrogen atom.
- A 4,4,4-trifluoro-3-oxobut-1-en-1-yl substituent, which includes a conjugated enone system (α,β-unsaturated ketone) with three fluorine atoms at the terminal carbon.
- A second acetic acid moiety (-CH₂COOH) at the α-position of the amine.
This structure imparts unique electronic and steric properties. The trifluoro group enhances electronegativity and metabolic stability, while the conjugated enone system may facilitate reactivity in Michael addition or redox reactions.
Properties
IUPAC Name |
2-[carboxymethyl-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO5/c9-8(10,11)5(13)1-2-12(3-6(14)15)4-7(16)17/h1-2H,3-4H2,(H,14,15)(H,16,17)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGALEHAOSHFFD-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)N(CC(=O)O)/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid typically involves multiple steps, starting with the preparation of the trifluoromethylated precursor. One common method includes the reaction of a suitable carboxylic acid derivative with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and advanced reaction monitoring techniques can help optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions typically result in the formation of hydroxyl groups or other reduced functionalities.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, making them valuable in various chemical processes.
Biology: In biological research, 2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid can be used as a probe to study enzyme activities and metabolic pathways. Its fluorescent properties can help visualize biological processes in real-time.
Medicine: This compound has potential applications in drug development. Its ability to interact with biological targets can be harnessed to create new therapeutic agents. Research is ongoing to explore its use in treating various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical structure makes it a valuable component in the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which 2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The carboxymethyl group can also participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the broader class of N-substituted amino acetic acids, which are widely studied for applications in medicinal chemistry, catalysis, and materials science. Below is a comparative analysis with structurally related analogs:
*Calculated based on molecular formula.
Key Differences and Implications
In contrast, aryl-substituted analogs (e.g., phenylacetic acid derivatives) exhibit electron-donating or resonance effects, altering reactivity in electrophilic substitutions .
Solubility and Bioavailability: The dual -COOH groups in the target compound and EGTA enhance water solubility, whereas Gabapentin’s cyclohexyl group prioritizes lipophilicity for CNS targeting . Thioether-containing analogs (e.g., 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid) balance solubility and membrane permeability via sulfur’s intermediate polarity .
Metabolic Stability :
- The -CF₃ group in the target compound is resistant to oxidative metabolism, a feature shared with fluorinated pharmaceuticals (e.g., fluoxetine). This contrasts with chloro-substituted phenylacetic acids , where dehalogenation may occur .
Chelation Potential: EGTA’s polycarboxylate structure is optimized for metal ion chelation, whereas the target compound’s simpler carboxylate groups may bind smaller ions (e.g., Fe³⁺) with lower affinity .
Research Findings
- Synthetic Accessibility: The trifluoro-enone moiety in the target compound requires specialized fluorination techniques (e.g., Halofluor reaction), increasing synthesis complexity compared to non-fluorinated analogs .
- The -CF₃ group may enhance target binding in enzymes like cyclooxygenase-2 (COX-2) .
- Thermal Stability: The conjugated enone system likely improves thermal stability compared to saturated analogs, as seen in similar α,β-unsaturated ketones .
Biological Activity
2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid, also known by its CAS number 565166-40-7, is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₈H₈F₃NO₅, with a molecular weight of 255.15 g/mol. Its IUPAC name is (E)-2,2'-(4,4,4-trifluoro-3-oxobut-1-enylazanediyl)diacetic acid. The trifluoromethyl group contributes to its unique reactivity and potential biological effects.
Synthesis
Synthesis methods for this compound typically involve multi-step organic reactions that introduce the carboxymethyl and trifluoromethyl functionalities. Specific synthetic pathways are not detailed in the available literature but are essential for producing this compound in a laboratory setting.
Biological Activity
The biological activity of this compound has been studied in various contexts:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the trifluoromethyl group is often associated with increased potency against bacterial strains due to enhanced lipophilicity and membrane permeability.
2. Enzyme Inhibition
Studies have shown that compounds containing amino acids can act as enzyme inhibitors. The carboxymethyl group may play a role in binding interactions with active sites of enzymes, potentially leading to therapeutic applications in inhibiting specific metabolic pathways.
3. Plant Growth Regulation
Similar compounds have been investigated for their roles as plant growth regulators. The trifluoromethyl group is known to influence auxin-like activity, promoting root formation in certain plant species.
Case Studies
Several studies have explored the biological effects of related compounds:
These studies highlight the potential of fluorinated compounds in agricultural and pharmaceutical applications.
Research Findings
Recent investigations into the biological activities of fluorinated compounds suggest that:
- Fluorination enhances bioactivity : The introduction of fluorine atoms can significantly alter the pharmacokinetics and dynamics of organic molecules.
- Potential for drug development : Compounds with similar structures are being explored for their potential as therapeutic agents targeting specific diseases.
Q & A
Basic: What synthetic methodologies are employed for preparing 2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid?
The compound is synthesized via Michael-type addition reactions , leveraging nucleophilic attack by the carboxymethylamino group on α,β-unsaturated carbonyl systems. Key steps include:
- Reaction setup : Thioglycolic acid or analogous nucleophiles react with fluorinated enone precursors (e.g., 4,4,4-trifluoro-3-oxobut-1-en-1-yl derivatives) under controlled pH and temperature to minimize side reactions .
- Purification : Column chromatography or recrystallization is used to isolate enantiomeric mixtures, as stereochemical control remains challenging in such additions .
- Characterization : Confirm regioselectivity via -NMR and -NMR, noting chemical shifts for trifluoromethyl (δ ~ -60 to -70 ppm) and enolic protons (δ ~ 5-6 ppm) .
Basic: How is the compound structurally characterized using crystallography and spectroscopy?
X-ray crystallography is critical for resolving stereochemistry:
- Data collection : Single crystals are grown via slow evaporation (e.g., toluene/ethanol) and analyzed using Cu-Kα radiation. SHELXL refines structures, with emphasis on resolving fluorine atom positions due to their high electron density .
- Key parameters : Typical bond lengths include C=O (1.21–1.23 Å) and C-F (1.32–1.35 Å). Hydrogen bonding (O–H⋯O, ~2.6–2.8 Å) stabilizes dimeric forms in the solid state .
- Spectroscopy : -NMR identifies carbonyl carbons (δ ~ 170–190 ppm) and trifluoromethyl carbons (δ ~ 110–120 ppm, ~ 280–300 Hz) .
Advanced: How can synthetic yield and enantiomeric purity be optimized?
- Catalytic control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., organocatalysts) to enhance enantioselectivity. Monitor progress via chiral HPLC with polarimetric detection .
- Reaction engineering : Optimize solvent polarity (e.g., DMF/water mixtures) and temperature (0–25°C) to favor kinetic over thermodynamic products. For example, lower temperatures reduce racemization in Michael adducts .
- Byproduct analysis : Employ LC-MS to detect hydrolysis byproducts (e.g., free carboxylic acids) and adjust reaction stoichiometry or protecting groups (e.g., tert-butyl esters) accordingly .
Advanced: How are data contradictions resolved in crystallographic refinement?
- Disordered atoms : Apply SHELXL’s PART and SUMP commands to model fluorine or trifluoromethyl group disorder. Use restraints (e.g., DFIX, ISOR) to stabilize thermal parameters .
- Twinned data : For non-merohedral twinning, refine using the TWIN and BASF commands. Validate with the R1/R1(all) ratio; discrepancies >5% suggest unresolved twinning .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding via Mercury’s contact analysis .
Advanced: What strategies assess the compound’s chelation or biological activity?
- Fluorescence assays : Use Ca-sensitive dyes (e.g., Fluo-4 derivatives) in HEK293 cells to measure intracellular calcium modulation. Excitation at 488 nm and emission at 535 nm quantify activity via plate readers .
- Isothermal titration calorimetry (ITC) : Determine binding constants () for metal ions (e.g., Ca, Mg) by titrating the compound into buffered ion solutions. Fit data to a one-site model to estimate ΔH and ΔS .
- Competitive assays : Compare with EDTA or EGTA to evaluate relative chelation efficiency. Adjust pH to 7.4 (physiological conditions) to mimic in vivo behavior .
Advanced: How can computational modeling predict electronic properties?
- DFT calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity sites—e.g., nucleophilic attack at the α,β-unsaturated carbonyl .
- Solvent effects : Apply the polarizable continuum model (PCM) to simulate aqueous vs. nonpolar environments. Compare calculated -NMR shifts with experimental data to validate accuracy .
- Molecular docking : Dock the compound into Ca-binding protein pockets (e.g., calmodulin) using AutoDock Vina. Score binding poses with AMBER force fields to prioritize in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
